Gadobutrol monohydrate is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is classified as a second-generation extracellular non-ionic macrocyclic gadolinium-based contrast agent, which allows for enhanced visualization of tissues and vascular structures during imaging procedures. Gadobutrol is particularly noted for its high stability and low risk of releasing free gadolinium ions, which can be toxic.
Gadobutrol monohydrate is derived from gadolinium, a rare earth element, and is synthesized to create a stable compound that can be safely used in medical imaging. It falls under the category of organic compounds known as alpha amino acids, with its chemical structure specifically designed to improve relaxivity properties in MRI applications. The compound's classification includes:
The synthesis of gadobutrol involves several key steps:
Gadobutrol has the molecular formula and a molecular weight of approximately 604.72 g/mol. Its structural characteristics include:
The compound's structure can be represented as follows:
Gadobutrol undergoes various chemical reactions during its synthesis:
In MRI applications, gadobutrol acts by enhancing the contrast between different tissues based on their relaxation times:
At physiological pH (7), gadobutrol exhibits relaxivity values of approximately and , indicating its effectiveness as a contrast agent .
Gadobutrol monohydrate exhibits several notable physical and chemical properties:
These properties contribute to its stability and efficacy in medical applications .
Gadobutrol monohydrate is primarily used in medical imaging:
Gadobutrol’s core structure features a macrocyclic tetraazacyclododecane ring (cyclen) derivatized with three acetate arms and a monohydroxylated butyl side chain. This architecture creates a preorganized cavity optimized for Gd³⁺ encapsulation. The ligand, 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol), forms a thermodynamically stable (log K = 21.8) and kinetically inert complex with Gd³⁺ ions. The synthesis involves chelation under controlled pH (4.0–5.5) and temperature (70–80°C) to prevent transmetallation, followed by rigorous purification via dual-step ion exchange chromatography (Amberlite IRC 50 cation exchanger → IRA 67 anion exchanger). This process reduces residual free Gd³⁺ to <0.01% and eliminates impurities like Gd-DOTA or Gd-DO3A, achieving >99.8% purity [1] [6].
Table 1: Chelation Parameters for Gadobutrol Synthesis
Parameter | Optimal Range | Function |
---|---|---|
pH | 4.0–5.5 | Prevents Gd³⁺ hydrolysis/transmetallation |
Temperature | 70–80°C | Accelerates chelation kinetics |
Ion Exchange Sequence | Cation → Anion | Removes ionic impurities (e.g., Gd-DOTA⁻) |
Final Conductivity | <20 μS/cm | Ensures ionic purity post-purification |
The macrocyclic design confers exceptional stability, with dissociation half-lives >1,000 hours at physiological pH, minimizing gadolinium release in vivo. This is critical for reducing the risk of gadolinium deposition in tissues [6] [7].
The butrol side chain exhibits a specific stereochemistry: (2R,3S)-1,3,4-trihydroxybutan-2-yl. This configuration enhances hydrophilicity and sterically shields the Gd³⁺ core. Synthesis begins with ring-opening of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane by the cyclen nitrogen, facilitated by lithium chloride complexation (1.5–2.0 eq) in isopropanol/THF at 80–85°C. The Li⁺ coordinates the cyclen ring, directing regioselective substitution at the least hindered nitrogen and yielding >85% of the desired stereoisomer. Subsequent chromatographic purification isolates the intermediate with diastereomeric excess >99% [2] .
The stereochemistry critically influences hydrophilic-lipophilic balance (HLB). The vicinal diol moiety elevates water solubility (log P = –3.84) compared to non-hydroxylated analogs, while the chiral hydroxy groups enable hydrogen bonding with lattice water in the monohydrate form. This reduces crystallographic disorder during dehydration-rehydration cycles, enhancing shelf-life stability [5] [6].
Gadobutrol monohydrate crystallization demands precise hydration control to ensure stoichiometric water incorporation (1.0 ± 0.2 H₂O/Gd-complex). The process involves:
Table 2: Crystallization Process Parameters for Gadobutrol Monohydrate
Step | Critical Parameters | Impact on Crystal Form |
---|---|---|
Concentration | 50 mbar, ≤80°C | Prevents thermal decomposition |
Solvent Composition | H₂O:EtOH = 89:11 (v/v) | Ensures monohydrate stoichiometry |
Reflux Duration | 120 min at 72°C | Converts β/γ-polymorphs to α-form |
Cooling Rate | 0.5°C/min | Yields uniform crystals (10–50 μm) |
The α-polymorph exhibits superior stability due to its hydrogen-bonded lattice structure, where each water molecule bridges two butrol hydroxyl groups (O···O distance = 2.76 Å). This morphology minimizes hydrate loss during storage, maintaining crystallinity >99.9% under 25°C/60% RH conditions [1] .
Table 3: Systematic Nomenclature of Gadobutrol Monohydrate
Nomenclature Type | Name | Source |
---|---|---|
IUPAC Name | Gadolinium(III) 2,2',2''-[10-((2R,3S)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetate monohydrate | [3] [4] |
Synonym | Gd-DO3A-butrol | [3] [7] |
CAS Registry (Anhyd.) | 138071-82-6 | [5] |
CAS Registry (Hydrate) | 198637-52-4 | [3] [4] |
Linear Formula | C₁₈H₃₁GdN₄O₉ · H₂O | [5] [6] |
Molecular Weight | 622.73 g/mol | [3] [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0